ONC212

Pancreatic cancer GI50 Anti-proliferative activity

ONC212 is a fluorinated imipridone and selective GPR132 agonist (EC50 ~400 nM) that activates ClpP and the integrated stress response, offering ≥10-fold greater potency than ONC201 across pancreatic cancer (GI50 0.1–0.4 μM) and AML (ED50 105–141 nM). It retains full efficacy in ONC201-resistant xenografts and is orally bioavailable (50 mg/kg p.o.), making it the preferred chemical probe for GPR132-driven cancer research. Order high-purity (≥98%) ONC212 for reproducible in vitro and in vivo studies.

Molecular Formula C24H23F3N4O
Molecular Weight 440.5 g/mol
Cat. No. B609752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONC212
SynonymsONC212;  ONC-212;  ONC 212.
Molecular FormulaC24H23F3N4O
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5
InChIInChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2
InChIKeyDFULPGUTXZTYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ONC212 for Preclinical Oncology Research: Key Properties and Class Positioning


ONC212 (CAS 1807861-48-8) is a fluorinated imipridone analog of the clinical-stage anticancer small molecule ONC201 (dordaviprone/TIC10). As a member of the imipridone class, ONC212 functions as a selective agonist of the orphan G protein-coupled receptor GPR132 (EC50 ~400 nM in β-arrestin recruitment assays) and an activator of mitochondrial caseinolytic protease P (ClpP), triggering the integrated stress response (ISR) with downstream ATF4/CHOP upregulation and apoptosis [1]. The compound exhibits broad-spectrum, low-nanomolar cytotoxic activity across solid tumors and hematological malignancies and demonstrates oral bioavailability in preclinical models [2]. ONC212 is protected by a composition of matter patent and has completed IND-enabling studies for pancreatic cancer and leukemia indications [3].

Why ONC212 Cannot Be Interchanged with ONC201 or Other Imipridone Analogs


Although ONC201, ONC206, and ONC212 share an imipridone core scaffold and converge on integrated stress response activation, they exhibit divergent target engagement profiles, potency ranges, and in vivo efficacy spectra that preclude simple functional substitution. ONC201 acts as a dual DRD2 antagonist and ClpP allosteric agonist, whereas ONC212 selectively agonizes GPR132 without engaging dopamine D2 receptors [1]. ONC212 displays at least 10-fold greater potency than ONC201 in growth inhibition assays across multiple pancreatic cancer cell lines and induces apoptosis at substantially lower concentrations and earlier time points [2]. Critically, ONC212 retains full antitumor efficacy in ONC201-resistant xenograft models, demonstrating that resistance mechanisms to the first-generation compound do not cross-over to this fluorinated analog [3]. These pharmacological divergences mean that substituting ONC201 or another imipridone analog for ONC212 in experiments—or vice versa—may yield non-comparable or misleading results, particularly in studies investigating GPR132-dependent biology, DRD2-mediated effects, or treatment-resistant disease contexts.

Quantitative Differentiation Evidence for ONC212: Potency, Selectivity, and In Vivo Efficacy


10-Fold Lower GI50 Values in Pancreatic Cancer Cell Lines Relative to ONC201

In a panel of seven pancreatic cancer cell lines, ONC212 exhibited GI50 values in the range of 0.1 to 0.4 μM, whereas the corresponding GI50 values for ONC201 ranged from 4 to 9 μM, representing at least a 10-fold potency increase [1]. At a 5 μM dose, ONC212 was approximately 50-fold more potent than ONC201 in preventing colony formation in four out of the seven cell lines tested, while both compounds were comparably effective at a 20 μM dose [1].

Pancreatic cancer GI50 Anti-proliferative activity

Earlier and Lower-Concentration Apoptosis Induction Kinetics Compared with ONC201

Time-course analysis demonstrated that ONC212 induces apoptosis earlier and at lower concentrations than ONC201 in sensitive pancreatic cancer cell lines [1]. Western blot analysis in HPAF-II cells revealed that both ONC201 and ONC212 upregulated ATF4 and phosphorylated EIF2α (markers of the integrated stress response) as early as 6 to 12 hours post-treatment; however, downstream apoptosis as measured by PARP cleavage occurred earlier with ONC212 [1]. In HPAF-II cells, both ONC201 and ONC212 induced apoptosis, while in PANC-1 cells, PARP cleavage was detected only with ONC212 treatment but not with ONC201 .

Apoptosis kinetics PARP cleavage Time-course analysis

Selective GPR132 Agonism Without DRD2 Engagement: Target Profile Differentiation from ONC201

Comprehensive GPCR screening identified ONC212 as a selective agonist of the orphan G protein-coupled receptor GPR132 (also known as G2A), activating Gαq signaling with an EC50 of approximately 400 nM in a PathHunter β-arrestin recruitment assay [1]. In contrast, ONC201 acts as a selective antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of mitochondrial protease ClpP, with no reported GPR132 agonism [2]. Critically, ONC212 does not engage dopamine D2 receptors [3]. Heterozygous knockout of GPR132 significantly decreased the antileukemic effects of ONC212, confirming target-dependent activity [1].

GPR132 agonist DRD2 selectivity Target engagement

Efficacy in ONC201-Resistant Pancreatic Cancer Xenograft Models

In a comparative in vivo efficacy study spanning four pancreatic cancer xenograft models, ONC212 demonstrated robust antitumor activity in models that were resistant to ONC201 treatment [1]. The study evaluated ONC201 and ONC212 across 16 pancreatic cancer cell lines (including 9 patient-derived xenograft (PDX) cell lines) and four in vivo xenograft models. ONC212 retained full single-agent efficacy in tumors that had progressed on or failed to respond to ONC201, indicating that resistance mechanisms to the first-generation imipridone do not universally confer cross-resistance to ONC212 [1].

ONC201 resistance Pancreatic cancer xenograft In vivo efficacy

Broad-Spectrum Nanomolar Potency Across >1000 Human Cancer Cell Lines

ONC212 was screened against a panel of over 1,000 human cancer cell lines at the Massachusetts General Hospital Cancer Center in collaboration with the Wellcome Trust Sanger Institute [1]. The compound exhibited broad-spectrum efficacy at nanomolar concentrations across both solid tumors and hematological malignancies, with skin cancer (including BRAF V600E melanoma) emerging as a tumor type with improved efficacy relative to ONC201 [1]. In a focused panel of 62 human leukemia cell lines (including AML, ALL, CML, and hairy cell leukemias), GI50 values ranged from <78 nM to 456 nM; in 58 lymphoma cell lines, GI50 values ranged from <78 nM to 261 nM [2].

High-throughput screening Cancer cell line panel Broad-spectrum activity

Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical Models

Pharmacokinetic characterization in mice following oral administration of ONC212 at 50 mg/kg (0.5% CMC-Na) demonstrated a terminal half-life (T1/2) of 2.03 ± 0.30 hours, Tmax of 0.58 ± 0.38 hours, Cmax of 2020 ± 344 ng/mL, and AUC0–∞ of 6841 ± 57 h*ng/mL [1]. Orally administered ONC212 displayed potent anti-tumor effects in vivo with a broad therapeutic window and an acceptable PK profile, with no evidence of toxicity at efficacious doses in both colon and triple-negative breast cancer models . The compound exhibits rapid kinetics of activity and a prolonged pharmacodynamic effect despite systemic clearance with a blood clearance half-life of approximately 4.3 hours .

Pharmacokinetics Oral bioavailability Therapeutic window

ONC212: Recommended Research Applications Based on Quantified Differentiation Evidence


GPR132/G2A Target Validation and Signaling Pathway Dissection

ONC212 serves as the preferred tool compound for laboratories investigating the orphan GPCR GPR132 (G2A) in cancer biology. With an EC50 of approximately 400 nM in β-arrestin recruitment assays and validated target dependency via GPR132 heterozygous knockout models, ONC212 provides a selective chemical probe for GPR132 agonism and downstream Gαq signaling [1]. Unlike ONC201, which lacks GPR132 agonist activity and instead antagonizes DRD2, ONC212 enables clean interrogation of GPR132-mediated integrated stress response activation without confounding dopamine receptor engagement [2]. Researchers studying tumor suppressor functions of GPR132, Gαq-coupled signaling in cancer, or the role of GPR132 in immune cell regulation will find ONC212 indispensable for on-target mechanistic studies.

High-Potency Imipridone Screening in Moderately Sensitive or ONC201-Resistant Cancer Models

For investigators utilizing pancreatic cancer cell lines (including PANC-1, HPAF-II, and PDX-derived models) or leukemia cell lines (OCI-AML3, MOLM13, JeKo-1) that exhibit limited or no response to ONC201, ONC212 provides a 10-fold more potent alternative with demonstrated efficacy in ONC201-resistant xenograft models [1]. With GI50 values of 0.1–0.4 μM in pancreatic cancer lines and ED50 values as low as 105.7 nM (MOLM13) and 141.0 nM (OCI-AML3) in AML cells, ONC212 enables robust growth inhibition and apoptosis readouts at pharmacologically achievable nanomolar concentrations [2]. This scenario is particularly relevant for labs that have derived ONC201-resistant sublines or are working with intrinsically insensitive histotypes where ONC201 yields weak or absent apoptotic signals.

In Vivo Efficacy Studies Requiring Oral Dosing with Established Preclinical PK Parameters

ONC212 is well-suited for chronic in vivo tumor xenograft and syngeneic studies requiring oral administration without specialized formulation. With a characterized mouse PK profile (T1/2 2.03 h, Cmax 2020 ng/mL, AUC0–∞ 6841 h*ng/mL at 50 mg/kg p.o.) and demonstrated tumor growth inhibition or regression at well-tolerated oral doses of 25–50 mg/kg across colorectal cancer, pancreatic cancer, leukemia, glioblastoma, melanoma, and hepatocellular carcinoma models, ONC212 offers a reproducible in vivo tool compound [1]. The compound's broad therapeutic window and lack of toxicity at efficacious doses make it appropriate for combination therapy studies—including with 5-fluorouracil, irinotecan, oxaliplatin, crizotinib, KRAS G12D inhibitor MRTX1133, or HDAC inhibitors—where oral dosing convenience is a practical advantage [2].

BRAF V600E Melanoma and Skin Cancer Model Systems

In high-throughput screening of over 1,000 human cancer cell lines, skin cancer—including BRAF V600E-mutant melanoma—emerged as a tumor type with improved sensitivity to ONC212 relative to ONC201 [1]. Researchers using BRAF V600E melanoma models (such as A375 or patient-derived xenografts) that have shown limited responsiveness to ONC201 should prioritize ONC212 for imipridone-based investigations. The compound's rapid kinetics of activity and robust in vivo efficacy in melanoma xenograft models at oral doses of 50 mg/kg further support its use in melanoma-focused preclinical programs [2]. This scenario is particularly relevant for studies exploring ISR activation as a therapeutic vulnerability in MAPK pathway-driven skin cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONC212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.